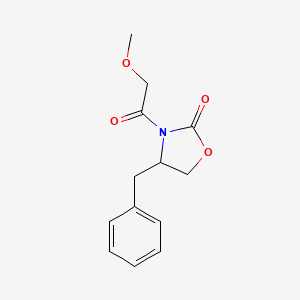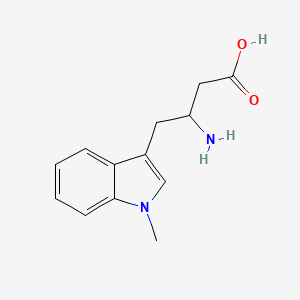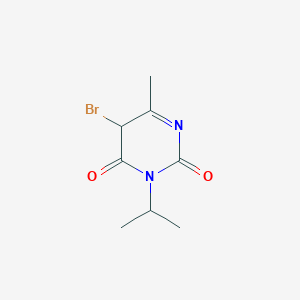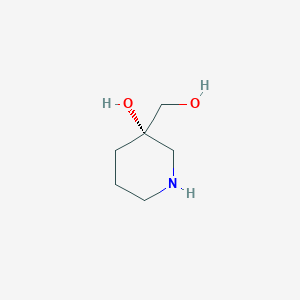
4-Benzyl-3-(2-methoxyacetyl)-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its applications in asymmetric synthesis, particularly in the formation of enantiomerically pure compounds. The presence of the oxazolidinone ring and the benzyl group contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one typically involves the reaction of (S)-4-benzyl-2-oxazolidinone with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of (S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield alcohols or amines, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can occur at the methoxyacetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazolidinone N-oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one involves its interaction with various molecular targets. The oxazolidinone ring can form hydrogen bonds with active sites of enzymes, influencing their activity. The benzyl group provides additional steric and electronic effects, enhancing the compound’s reactivity and selectivity in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
(S)-4-benzyl-2-oxazolidinone: Lacks the methoxyacetyl group, making it less reactive in certain reactions.
(S)-4-phenyl-3-(2-methoxyacetyl)oxazolidin-2-one: Similar structure but with a phenyl group instead of a benzyl group, affecting its steric and electronic properties.
Uniqueness
(S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one is unique due to the combination of the oxazolidinone ring, benzyl group, and methoxyacetyl group. This combination provides a balance of reactivity and stability, making it a valuable compound in asymmetric synthesis and other applications.
Propiedades
Fórmula molecular |
C13H15NO4 |
|---|---|
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
4-benzyl-3-(2-methoxyacetyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H15NO4/c1-17-9-12(15)14-11(8-18-13(14)16)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Clave InChI |
YUQUPSUDOOOQRB-UHFFFAOYSA-N |
SMILES canónico |
COCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]carbamate](/img/structure/B14789811.png)


![4-(4-acetylpiperazin-1-yl)-N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide;methanesulfonic acid](/img/structure/B14789842.png)
![2-amino-N-ethyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide](/img/structure/B14789843.png)
![2-(dimethylamino)-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetamide](/img/structure/B14789853.png)



![2-[3-[3-[3-(1,10-Phenanthrolin-2-yl)phenyl]phenyl]phenyl]-1,10-phenanthroline](/img/structure/B14789883.png)
![Benzyl 4-[(2-amino-3-methylbutanoyl)amino]piperidine-1-carboxylate](/img/structure/B14789884.png)
![N-(2-((2'-Benzhydryl-5'-chloro-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)acetamide](/img/structure/B14789898.png)


